(4-Isopropoxyphenyl)methanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

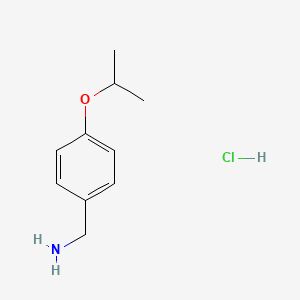

The systematic IUPAC name for (4-isopropoxyphenyl)methanamine hydrochloride is 1-(4-isopropoxyphenyl)methanamine hydrochloride . This name reflects the compound’s structure: a benzene ring substituted at the para position with an isopropoxy group (–O–CH(CH₃)₂) and an aminomethyl group (–CH₂–NH₂), which forms a hydrochloride salt.

Structural Representation :

- Skeletal formula : A benzene ring with an isopropoxy group (–O–CH(CH₃)₂) at the 4-position and a methylamine group (–CH₂–NH₃⁺Cl⁻) at the 1-position.

- SMILES :

CC(C)Oc1ccc(cc1)CN.Cl - Molecular formula : C₁₀H₁₆ClNO

The hydrochloride salt forms via protonation of the primary amine group, resulting in a cationic ammonium (–NH₃⁺) paired with a chloride counterion.

CAS Registry Numbers and Regulatory Identifiers

This compound is uniquely identified by the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 100131-60-0 |

| DSSTox Substance ID | DTXSID10959550 (amine form) |

| PubChem CID | 24820246 (related analog) |

The CAS number 100131-60-0 is universally recognized in chemical databases and regulatory documents. While the European Community (EC) number is not explicitly listed in available sources, the compound is cataloged in vendor systems under proprietary codes (e.g., MFCD11226478 ).

Molecular Formula and Weight Analysis

Molecular formula : C₁₀H₁₆ClNO

Molecular weight : 201.70 g/mol

Elemental Composition :

| Element | Atoms | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 10 | 12.01 | 120.10 |

| Hydrogen (H) | 16 | 1.008 | 16.13 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | 201.69 |

The molecular weight aligns with high-resolution mass spectrometry data reported in vendor specifications. The presence of chlorine (35.45 g/mol) confirms the hydrochloride salt form, distinguishing it from the free base (C₁₀H₁₅NO, MW 165.23 g/mol).

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(2)12-10-5-3-9(7-11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJGJFSVQLJRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648540 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100131-60-0 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Isopropoxybenzylamine (Free Base)

The precursor 4-isopropoxybenzylamine can be synthesized by reductive amination or reduction of corresponding nitro or oxime intermediates derived from 4-isopropoxybenzaldehyde or related compounds.

Formation of Hydrochloride Salt

The free base amine is treated with hydrochloric acid to yield the stable hydrochloride salt, which improves the compound's stability and handling properties.

Detailed Preparation Methods

Synthesis from (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

One documented method involves the synthesis of this compound starting from the oxime derivative (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine. The process includes:

- Reduction of the oxime to the corresponding amine.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

This method is advantageous due to the selectivity of the reduction step and the relatively mild conditions employed, which preserve the isopropoxy substituent intact.

Reductive Amination Route

Another common synthetic route involves:

- Starting from 4-isopropoxybenzaldehyde.

- Reacting with ammonia or an amine source to form an imine intermediate.

- Reducing the imine to the benzylamine using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Conversion of the free amine to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

This approach is widely used in industrial and laboratory settings due to its straightforwardness and scalability.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime Reduction | Catalytic hydrogenation (Pd/C, H2) or NaBH4 | Mild conditions preserve isopropoxy group |

| Reductive Amination | NaBH4 or catalytic hydrogenation | Efficient conversion of imine to amine |

| Hydrochloride Formation | HCl gas or aqueous HCl | Forms stable crystalline salt |

| Solvents | Ethanol, methanol, or other polar solvents | Facilitate dissolution and reaction |

| Temperature | Ambient to reflux temperatures | Depends on step and reagents |

Research Findings and Yields

- The reduction of the oxime intermediate to the amine typically proceeds with yields ranging from 70% to 90%, depending on catalyst and conditions.

- Reductive amination of 4-isopropoxybenzaldehyde generally achieves yields above 80% under optimized conditions.

- The hydrochloride salt formation is quantitative and results in a product with a melting point of 256-257 °C, confirming purity and identity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Oxime Reduction | (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine | Pd/C, H2 or NaBH4 | 70-90 | Mild, selective, preserves substituent | Requires oxime intermediate |

| Reductive Amination | 4-Isopropoxybenzaldehyde | NH3 or amine, NaBH4 or H2 | >80 | Straightforward, scalable | Requires aldehyde precursor |

| Nitration and Reduction (Analogous) | 4-Isopropoxybenzene (less common) | HNO3, reduction agents | Variable | Established method for related compounds | Risk of substituent degradation |

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Isopropoxyphenyl)methanamine hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The following compounds differ in the substituent attached to the phenyl ring, influencing their physicochemical and spectroscopic properties:

Heterocyclic Analogs

Compounds with heterocyclic cores exhibit distinct electronic and steric profiles:

Physicochemical and Spectroscopic Comparisons

NMR Data :

- The target compound’s isopropoxy group would produce a septet (~3.7 ppm, 1H) for the methine proton and doublets (~1.2 ppm, 6H) for methyl groups in ¹H NMR. This contrasts with analogs like (4-(methylsulfinyl)phenyl)methanamine HCl (), where the sulfinyl group (-SOCH₃) causes downfield shifts (~2.6 ppm for -SCH₃) .

- 13C NMR : Aromatic carbons adjacent to the isopropoxy group in the target compound resonate near δ 120–130 ppm, while heterocyclic carbons (e.g., thiazole in ) appear at δ 140–160 ppm .

- Solubility: The target compound’s solubility is likely comparable to (4-Methoxyphenyl)(phenyl)methanamine HCl, which is slightly soluble in chloroform and methanol . Polar substituents (e.g., -SOCH₃ in ) improve aqueous solubility, whereas bulky groups (e.g., phenoxy in ) reduce it .

Biological Activity

(4-Isopropoxyphenyl)methanamine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : Approximately 201.7 g/mol

- Functional Groups : Isopropoxy group, phenyl ring, methanamine functional group

The compound's structure facilitates its interaction with various biological systems, influencing enzyme activity and cellular processes.

Interaction with Enzymes

This compound interacts with several enzymes, notably proteases. This interaction can lead to the modulation of enzyme activity, which is crucial for numerous biochemical pathways. Studies have shown that it affects the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation.

Cellular Effects

The compound influences multiple cellular processes:

- Gene Expression : Alters transcription factors and gene expression profiles.

- Cell Signaling : Modulates pathways related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds to specific enzymes, altering their conformation and activity.

- Receptor Interaction : Preliminary studies suggest it may modulate neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Metabolic Pathways : It interacts with cytochrome P450 enzymes, impacting the metabolism of various compounds.

Study 1: Enzyme Interaction

A study explored the interaction between this compound and proteases. It was found that at varying concentrations, the compound inhibited protease activity in a dose-dependent manner, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.

Study 2: Cellular Impact on Gene Expression

Research demonstrated that treatment with this compound resulted in significant changes in gene expression profiles in cultured cells. Notably, genes associated with apoptosis were upregulated, indicating a potential role in cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant alterations in enzyme activity and gene expression were observed.

Transport and Distribution

The compound's distribution within cells involves interactions with transporters and binding proteins. Its ability to traverse cellular membranes is crucial for its biological efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Methoxyphenyl)methanamine hydrochloride | C₁₀H₁₃ClNO | Contains a methoxy group |

| (4-Ethoxyphenyl)methanamine hydrochloride | C₁₁H₁₅ClNO | Ethoxy group alters steric properties |

| (4-Phenoxyphenyl)methanamine hydrochloride | C₁₂H₁₅ClNO | Features a phenoxy group |

The structural uniqueness of this compound may influence its solubility and interaction potential compared to these similar compounds.

Q & A

Q. How does structural modification of the isopropoxy group affect receptor binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.